molecular formula C9H8BrClO3 B13631631 3-(5-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid

3-(5-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid

Cat. No.: B13631631
M. Wt: 279.51 g/mol
InChI Key: PBPVWPHUIYHGRV-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a hydroxypropanoic acid moiety

Preparation Methods

The synthesis of 3-(5-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid typically involves multiple steps. One common method starts with the bromination of 2-chlorobenzonitrile to produce 5-bromo-2-chlorobenzonitrile, which is then hydrolyzed to form 5-bromo-2-chlorobenzoic acid . This intermediate can be further reacted with appropriate reagents to introduce the hydroxypropanoic acid moiety.

Industrial production methods often involve diazotization and chlorination reactions, followed by hydrolysis to achieve high yields and purity . These methods are scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

3-(5-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydroxide for hydrolysis, and various reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(5-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. For instance, in the context of SGLT-2 inhibitors, the compound binds to the sodium-glucose co-transporter 2 (SGLT-2) in the kidneys, inhibiting glucose reabsorption and promoting glucose excretion in the urine . This mechanism is crucial for its antidiabetic effects.

Comparison with Similar Compounds

3-(5-Bromo-2-chlorophenyl)-2-hydroxypropanoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H8BrClO3

Molecular Weight

279.51 g/mol

IUPAC Name

3-(5-bromo-2-chlorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8BrClO3/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14)

InChI Key

PBPVWPHUIYHGRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CC(C(=O)O)O)Cl

Origin of Product

United States

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